2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
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Description
2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is a specialty product for proteomics research . It has a molecular formula of C15H13Cl2NO4S and a molecular weight of 374.24 .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid derivatives involves the chlorosulfonation of 2,4-dichloro benzoic acid followed by reaction with corresponding anilines/amines .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid can be represented by the InChI stringInChI=1S/C7H5Cl2NO4S/c8-4-2-5 (9)6 (15 (10,13)14)1-3 (4)7 (11)12/h1-2H, (H,11,12) (H2,10,13,14)
.
Scientific Research Applications
Chemical Synthesis and Modification
2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid and its derivatives serve as vital intermediates in the synthesis of various chemical compounds. For instance, the transformation of such compounds through desulfurative chlorination techniques provides a pathway to generate β-chloro carbonyl and nitro compounds, showcasing the reactivity of sulfamoyl benzoic acids in creating potentially valuable chemical entities (Canestrari et al., 2017). Additionally, these compounds' ability to undergo nucleophilic substitution reactions highlights their potential in synthetic organic chemistry for the development of novel chemical entities with diverse biological activities.
Biological Activity and Drug Development
Compounds structurally related to 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid have been investigated for their potential biological activities. For example, sulfamoyl benzoic acids and their derivatives have been explored for their uricosuric properties, beneficial in treating conditions like gout and gouty arthritis (Sarbanes, 2002). This suggests that modifications of the sulfamoyl benzoic acid structure could lead to the development of new therapeutic agents.
Environmental and Material Sciences
In environmental and material sciences, derivatives of sulfamoyl benzoic acids have been utilized in the study of water treatment technologies. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from sulfamoyl benzoic acids. These membranes show improved water flux and dye rejection capabilities, indicating the role of sulfamoyl benzoic acid derivatives in enhancing water purification technologies (Liu et al., 2012).
properties
IUPAC Name |
2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-2-18(10-6-4-3-5-7-10)23(21,22)14-8-11(15(19)20)12(16)9-13(14)17/h3-9H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORSFTBSWCQVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid | |
CAS RN |
380341-83-3 |
Source
|
Record name | 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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